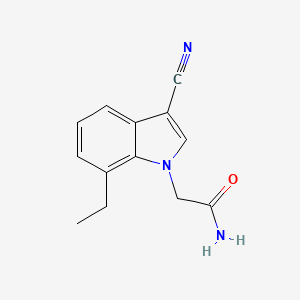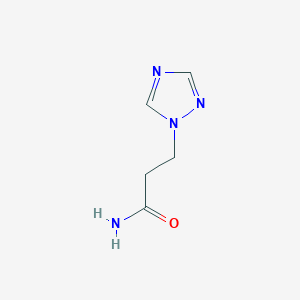
3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, making it a valuable building block in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, N-guanidinosuccinimide can react with amines under microwave irradiation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share a triazole ring, their functional groups and biological activities may differ. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been reported to possess potent inhibitory activities against various enzymes and pathogens . The unique structural features of this compound, such as its specific amide group, contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C5H8N4O |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |
InChI-Schlüssel |
XWKHZZGMYLTPCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
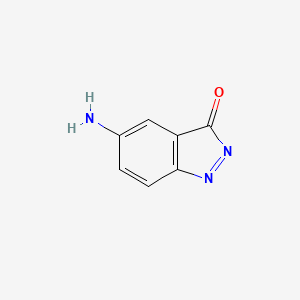
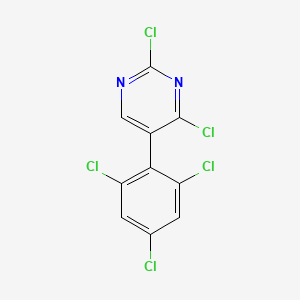
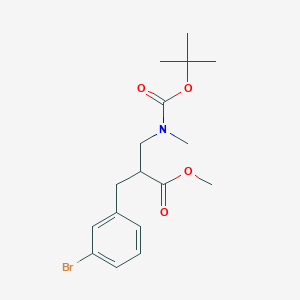

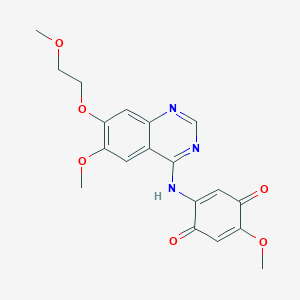

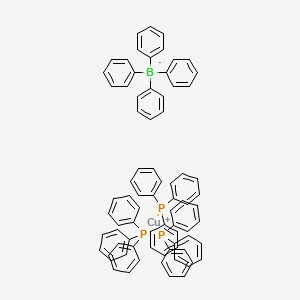
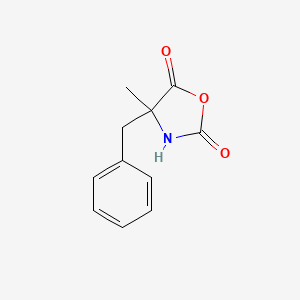
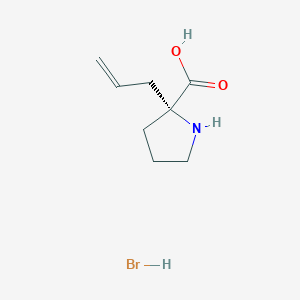
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)

